molecular formula C14H12O3S B1324151 2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898773-05-2

2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene

Cat. No. B1324151
M. Wt: 260.31 g/mol
InChI Key: FGNHFDDAXIQPIG-UHFFFAOYSA-N
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Description

“2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene” is a heterocyclic organic compound with the molecular formula C14H12O3S . It has a molecular weight of 260.31 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene”, has been a topic of interest in recent years . Various strategies have been developed, including heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene” consists of a thiophene ring attached to a benzoyl group and a 1,3-dioxolane ring . The exact mass of the molecule is 260.05100 .


Physical And Chemical Properties Analysis

“2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene” has a boiling point of 423.2ºC at 760 mmHg and a flash point of 209.8ºC . The density of the compound is 1.284g/cm³ .

Scientific Research Applications

  • Polymer Synthesis and Characterization : The compound has been used in the synthesis and characterization of various polymers. For instance, its derivative (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate was polymerized and characterized, revealing insights into its thermal degradation properties (Coskun et al., 1998).

  • Electrochromic Properties : It plays a role in the synthesis of novel copolymers that exhibit electrochromic properties, useful in applications like smart windows and displays (Aydın & Kaya, 2013).

  • Radical Polymerization Studies : Research on radical polymerization of related compounds, such as 2-methylene-1,3-dioxolanes, contributes to understanding the mechanisms and products of these chemical reactions (Schulze, Letsch & Klemm, 1996).

  • Thermal Behavior of Polymers : Studies on the thermal behavior of polymethacrylates with a 1,3-dioxolane ring help in understanding the degradation products and mechanisms, which is crucial for developing heat-resistant materials (Ilter et al., 2002).

  • Photovoltaic Device Efficiency : Modified poly(3-hexyl)thiophene, synthesized with a benzophenone substitution involving a 1,3-dioxolane ring, showed an increase in power conversion efficiency in bulk heterojunction photovoltaic devices (Ramidi et al., 2014).

  • Organic Electroluminescent Devices : The compound has been utilized in the synthesis of electron-transporting materials for organic electroluminescent devices, contributing to the development of more efficient electronic displays and lighting (Kinoshita & Shirota, 2001).

  • Live Cell Imaging Applications : Derivatives of this compound, such as 2,5-bis(6-amine-benzoxazol-2-yl)thiophene, have been synthesized and applied in live cell imaging, offering high contrast and stability (Gao et al., 2017).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c15-13(10-4-2-1-3-5-10)11-6-7-12(18-11)14-16-8-9-17-14/h1-7,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNHFDDAXIQPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641918
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene

CAS RN

898773-05-2
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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